molecular formula C12H19ClN2O B13801715 4-Chloro-2,6-bis(dimethylaminomethyl)phenol CAS No. 52662-66-5

4-Chloro-2,6-bis(dimethylaminomethyl)phenol

Cat. No.: B13801715
CAS No.: 52662-66-5
M. Wt: 242.74 g/mol
InChI Key: YYMJQPRNZRJYFY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(dimethylaminomethyl)phenol is an organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol . This compound is characterized by the presence of a chloro group and two dimethylaminomethyl groups attached to a phenol ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol typically involves the reaction of 4-chlorophenol with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the desired product . The general reaction scheme is as follows:

4-Chlorophenol+2CH2O+2(CH3)2NHThis compound+2H2O\text{4-Chlorophenol} + 2 \text{CH}_2\text{O} + 2 \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{this compound} + 2 \text{H}_2\text{O} 4-Chlorophenol+2CH2​O+2(CH3​)2​NH→this compound+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(dimethylaminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2,6-bis(dimethylaminomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(dimethylaminomethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl groups can interact with nucleophilic sites. These interactions can disrupt biological processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

CAS No.

52662-66-5

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

4-chloro-2,6-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C12H19ClN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3

InChI Key

YYMJQPRNZRJYFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)Cl

Origin of Product

United States

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